1-[(3-Bromo-5-methylphenyl)methyl]azetidine
Overview
Description
1-[(3-Bromo-5-methylphenyl)methyl]azetidine , also known by its IUPAC name 1-[(3-bromo-5-methylphenyl)sulfonyl]piperidine , is a chemical compound with the molecular formula C₁₂H₁₆BrNO₂S . It belongs to the class of azetidine derivatives and exhibits interesting properties due to its unique structural features. The compound consists of a piperidine ring with a sulfonyl group attached to the 3-position and a bromine atom on the 5-methylphenyl moiety .
Scientific Research Applications
Drug Design and Prodrug Development
Azetidine derivatives are explored for their potential in drug design and as prodrugs to enhance the pharmacokinetic profiles of existing drugs. For instance, azetidine-containing prodrugs have been developed to improve the bioavailability and therapeutic efficacy of antiviral agents. These prodrugs are designed to bypass metabolic pathways that limit the effectiveness of the parent drug, thus enhancing their antiviral activity and reducing toxicity (Aggarwal et al., 1990).
Antiviral Research
In the context of antiviral research, azetidine derivatives have been synthesized and evaluated for their activity against influenza A virus. Modifications to the azetidine ring have been shown to significantly impact antiviral potency, with certain derivatives exhibiting enhanced activity compared to standard treatments (Zoidis et al., 2003). This highlights the potential of azetidine modifications in the development of new antiviral therapies.
Synthesis and Chemical Properties
Azetidine derivatives are also studied for their synthetic and chemical properties, serving as building blocks in organic synthesis. For example, novel synthetic pathways have been developed for the preparation of azetidine-containing compounds, which are useful intermediates in the synthesis of complex molecules with potential pharmacological applications (Ikee et al., 2008). These studies contribute to the expanding toolkit available for the design and synthesis of novel therapeutic agents.
Properties
IUPAC Name |
1-[(3-bromo-5-methylphenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-9-5-10(7-11(12)6-9)8-13-3-2-4-13/h5-7H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHQDDJGVIVIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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